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Compound of Interest

Compound Name: (R)-4-Hydroxy-piperidin-2-one

Cat. No.: B1294110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic

applications of (R)-4-Hydroxy-piperidin-2-one. It is important to note that, as of the latest

literature review, direct experimental data, including preclinical and clinical studies, specifically

on (R)-4-Hydroxy-piperidin-2-one is limited. The information presented herein is largely

extrapolated from research on structurally related piperidine, 4-hydroxypiperidine, and

piperidinone derivatives. This guide is intended to serve as a foundational resource to stimulate

and inform future research into this specific molecule.

Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and

natural products, conferring favorable pharmacokinetic properties and serving as a versatile

template for drug design.[1] Within this class, 4-hydroxy-piperidin-2-one represents a chiral

building block with significant potential for the development of novel therapeutics. The presence

of a hydroxyl group and a lactam moiety offers opportunities for diverse chemical modifications

and interactions with biological targets. This technical guide consolidates the current

understanding of related piperidinone derivatives to project the potential therapeutic avenues

for (R)-4-Hydroxy-piperidin-2-one.
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Based on the pharmacological activities of structurally similar compounds, (R)-4-Hydroxy-
piperidin-2-one could be investigated for the following therapeutic applications:

Analgesic Activity
Derivatives of 4-hydroxypiperidine have shown significant promise as analgesics.[2][3] The

piperidine nucleus is a core component of morphine, a potent opioid analgesic.[4] Research on

various substituted 4-hydroxypiperidine derivatives has demonstrated their potential to

modulate pain pathways.

Table 1: Analgesic Activity of Selected 4-Hydroxypiperidine Derivatives

Compound
Animal
Model

Assay Dose
Analgesic
Effect

Reference

Substituted

phenacyl

derivatives of

4-

hydroxypiperi

dine

Mice

Acetic acid-

induced

writhing

Not specified

Protection

against

writhing

[3]

4-(4'-

chlorophenyl)

-4-

hydroxypiperi

dine

derivatives

Male Wistar

rats
Tail flick test

50 mg/kg

(i.m.)

Significant

analgesic

activity

[2][5]

4-(1-

pyrrolidinyl)

piperidine

analogs

Not specified

Tail

immersion

method

50 mg/kg

Significant to

highly

significant

analgesic

activity

[3]

4-(4'-

bromophenyl)

-4-piperidinol

derivatives

Not specified Not specified Not specified

Highly

significant

analgesic

effect

[6]
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Anticancer Activity
The piperidin-4-one scaffold is recognized as a versatile intermediate for synthesizing

compounds with anticancer properties.[7] Various derivatives have been shown to exhibit

cytotoxicity against a range of cancer cell lines.

Table 2: Anticancer Activity of Selected Piperidinone Derivatives

Compound
Cancer Cell
Line(s)

Assay Key Findings Reference

1-dichloroacetyl-

3,5-bis(3,4-

difluorobenzylide

ne)-4-piperidone

(2608)

Breast,

pancreatic,

leukemia,

lymphoma, colon

Cytotoxicity

assay

CC50 in the low

micromolar to

nanomolar

range; induced

apoptosis

[7]

1-dichloroacetyl-

3,5-bis(3,4-

dichlorobenzylide

ne)-4-piperidone

(2610)

Breast,

pancreatic,

leukemia,

lymphoma, colon

Cytotoxicity

assay

CC50 in the low

micromolar to

nanomolar

range; induced

apoptosis

[7]

Neuroprotective and Neurological Applications
Certain 4-hydroxypiperidine derivatives have been identified as potent and selective

antagonists of the NR1/2B NMDA receptor, suggesting potential applications in treating

neurological disorders.

Experimental Protocols
The following protocols are generalized from methodologies used for the synthesis and

evaluation of related piperidine derivatives and can be adapted for the study of (R)-4-Hydroxy-
piperidin-2-one.

Synthesis of 4-Hydroxypiperidin-2-ones
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A diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be achieved via a Cu(I)-

catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[8] For the

synthesis of chiral compounds, this can be combined with proline-catalyzed asymmetric

Mannich reactions.[8]

General Procedure for Reductive Aldol Cyclization:

To a solution of the α,β-unsaturated amide and ketone in a suitable solvent (e.g., THF), add

a Cu(I) catalyst (e.g., Cu(OTf)₂·C₆H₆) and a silane reducing agent.

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

Quench the reaction and purify the product by column chromatography to yield the 4-

hydroxypiperidin-2-one.

In Vitro Pharmacological Evaluation
3.2.1 Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor.

Protocol for Sigma-1 Receptor Binding Assay:[9]

Prepare membrane homogenates from a suitable cell line expressing the sigma-1 receptor.

Incubate the membrane preparation with a radioligand (e.g., --INVALID-LINK---pentazocine)

and varying concentrations of the test compound.

After incubation, separate the bound and free radioligand by rapid filtration.

Measure the radioactivity of the filters using a scintillation counter.

Calculate the Ki value from the IC50 value determined from the competition binding curve.

3.2.2 Functional Assays

Functional assays measure the biological effect of a compound on its target.

Protocol for GABA Uptake Assay:[10]
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Use cells stably expressing the GABA transporter 1 (GAT1).

Incubate the cells with the test compound at various concentrations.

Initiate GABA uptake by adding a mixture of unlabeled GABA and [³H]GABA.

After a short incubation period, terminate the uptake by washing with ice-cold buffer.

Lyse the cells and measure the radioactivity to determine the amount of [³H]GABA taken up.

Calculate the IC50 value for the inhibition of GABA uptake.

In Vivo Pharmacological Evaluation
3.3.1 Analgesic Activity Assessment

Tail Flick Test:[2][5]

Acclimatize male Wistar rats to the testing environment.

Administer the test compound intramuscularly at a dose of 50 mg/kg body weight.

At predetermined time intervals, apply a thermal stimulus to the tail of the rat.

Measure the latency for the rat to flick its tail away from the heat source.

An increase in tail-flick latency indicates an analgesic effect.

Acetic Acid-Induced Writhing Test:[3]

Administer the test compound to mice.

After a set period, inject a solution of acetic acid intraperitoneally to induce writhing.

Count the number of writhes over a specified time period.

A reduction in the number of writhes compared to a control group indicates analgesic activity.

Signaling Pathways and Mechanisms of Action
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The potential therapeutic effects of (R)-4-Hydroxy-piperidin-2-one are likely mediated through

various signaling pathways, depending on the specific biological target. Based on the activities

of related compounds, the following pathways are of interest.

Opioid Receptor Signaling (Potential Analgesic
Pathway)
Many piperidine-based analgesics exert their effects by acting as agonists at opioid receptors,

particularly the μ-opioid receptor (MOR).
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Caption: Potential Opioid Receptor Signaling Pathway for Analgesia.

Intrinsic Apoptotic Pathway (Potential Anticancer
Mechanism)
Some piperidinone derivatives have been shown to induce apoptosis in cancer cells, a key

mechanism for anticancer drugs.
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Caption: Potential Intrinsic Apoptotic Pathway for Anticancer Activity.
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General Experimental Workflow for In Vivo Studies
A systematic approach is crucial for evaluating the in vivo efficacy and safety of a new chemical

entity.
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Caption: General Experimental Workflow for In Vivo Pharmacological Testing.
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Conclusion and Future Directions
While direct experimental evidence for the therapeutic applications of (R)-4-Hydroxy-
piperidin-2-one is currently lacking, the extensive research on structurally related piperidine

and piperidinone derivatives provides a strong rationale for its investigation as a potential

therapeutic agent. The core scaffold suggests promising avenues in analgesia, oncology, and

neurology.

Future research should focus on:

Chiral Synthesis: Development of an efficient and scalable stereoselective synthesis for

(R)-4-Hydroxy-piperidin-2-one.

In Vitro Screening: A broad-based in vitro screening campaign to identify its primary

biological targets.

In Vivo Efficacy Studies: Evaluation in relevant animal models based on the in vitro findings.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to

optimize potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a starting point to unlock the therapeutic potential of (R)-4-
Hydroxy-piperidin-2-one, a promising yet underexplored molecule in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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